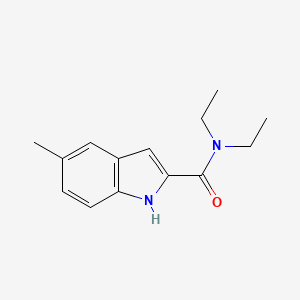
N,N-diethyl-5-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-methyl-1H-indole-2-carboxamide, also known as etizolam, is a synthetic drug that belongs to the thienodiazepine class of drugs. It has been widely used as a research chemical due to its unique pharmacological properties. In
Mécanisme D'action
Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which opens chloride ion channels, leading to hyperpolarization and inhibition of neuronal activity. This results in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of N,N-diethyl-5-methyl-1H-indole-2-carboxamide.
Biochemical and Physiological Effects
Etizolam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
Etizolam has a number of advantages for use in lab experiments. It has a low risk of dependence and addiction compared to other benzodiazepines, making it a safer option for researchers. It also has a shorter half-life than other benzodiazepines, allowing for more precise dosing and easier monitoring of its effects.
However, N,N-diethyl-5-methyl-1H-indole-2-carboxamide also has some limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse if not used properly.
Orientations Futures
There are a number of future directions for research on N,N-diethyl-5-methyl-1H-indole-2-carboxamide. One area of interest is its potential as a treatment for anxiety and depression. It has been shown to have anxiolytic and antidepressant effects, and further research could explore its potential as a therapeutic agent.
Another area of interest is its potential as a treatment for epilepsy. It has been shown to have anticonvulsant effects, and further research could explore its potential as a treatment for epilepsy.
Finally, there is potential for research on the long-term effects of N,N-diethyl-5-methyl-1H-indole-2-carboxamide use. While it has a low risk of dependence and addiction compared to other benzodiazepines, its long-term effects are not well understood, and further research could explore this area.
Méthodes De Synthèse
Etizolam can be synthesized through a variety of methods, including the reduction of benzophenone with lithium aluminum hydride, the reaction of 2-ethylamino-5-nitrobenzophenone with hydrazine, and the reaction of 2-ethylamino-5-nitrobenzophenone with thiosemicarbazide. The most common method of synthesis involves the reaction of 2-ethylamino-5-nitrobenzophenone with ethanolamine.
Applications De Recherche Scientifique
Etizolam has been used extensively in scientific research due to its unique pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. It has also been shown to have a low risk of dependence and addiction compared to other benzodiazepines.
Propriétés
IUPAC Name |
N,N-diethyl-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)13-9-11-8-10(3)6-7-12(11)15-13/h6-9,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQPRMKCKUIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


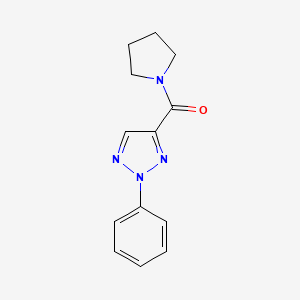
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)


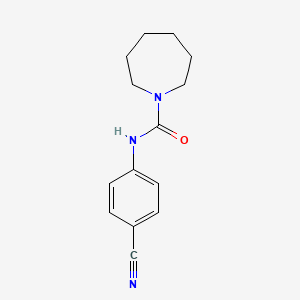
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
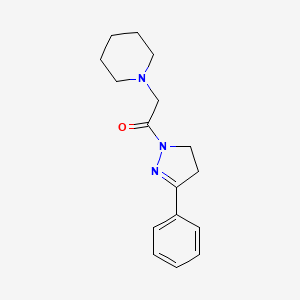
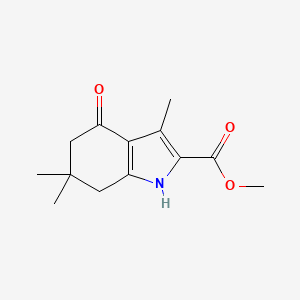

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

